

# An In-depth Technical Guide to the Pharmacokinetics of Oral AZD5153

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of AZD5153, a novel, orally bioavailable, and reversible bivalent inhibitor of the bromodomain and extraterminal (BET) family protein BRD4.[1][2] AZD5153 is under investigation for its potential antineoplastic activity in various malignancies, including solid tumors and lymphomas.[1][3] Its unique bivalent binding mechanism, where it simultaneously ligates two bromodomains in BRD4, offers enhanced avidity and potent antitumor activity in preclinical models.[4] This document summarizes key pharmacokinetic data, details the experimental protocols used in its evaluation, and visualizes its mechanism of action.

#### **Pharmacokinetic Profile of AZD5153**

AZD5153 has been evaluated in a first-in-human, Phase I clinical trial (NCT03205176) as both a monotherapy and in combination with the PARP inhibitor olaparib in patients with relapsed or refractory solid tumors.[1][3][5] The studies revealed that AZD5153 exhibits dose-dependent pharmacokinetics with minimal accumulation upon multiple dosing.[1][6]

Following oral administration, AZD5153 is absorbed with the time to reach maximum plasma concentration (Tmax) ranging from 0.5 to 3 hours.[3][7]

The terminal half-life (t1/2) of AZD5153 is approximately 6 hours.[3][7] Blood and urine samples were collected in clinical trials to characterize its metabolism and excretion pathways.[1]



A dose-proportional increase in maximum plasma concentration (Cmax) and area under the curve (AUC) was observed across the dose ranges tested in the Phase I study, indicating linear pharmacokinetics.[3][7]

## **Quantitative Pharmacokinetic Data**

The following tables summarize the pharmacokinetic parameters of AZD5153 administered as a monotherapy in adult patients.

Table 1: Single-Dose Plasma Pharmacokinetic Parameters of AZD5153 Monotherapy[8]



| AZD5153<br>Dose<br>Regimen | n | Cmax<br>(nmol/L)<br>[Mean ± SD] | Tmax (h)<br>[Median<br>(Range)] | AUC<br>(nmol·h/L)<br>[Mean ± SD] | t1/2 (h)<br>[Mean] |
|----------------------------|---|---------------------------------|---------------------------------|----------------------------------|--------------------|
| Once Daily<br>(QD)         |   |                                 |                                 |                                  |                    |
| 2 mg QD                    | 3 | Data not<br>available           | 0.5 - 3                         | Data not<br>available            | ~6                 |
| 5 mg QD                    | 3 | Data not<br>available           | 0.5 - 3                         | Data not<br>available            | ~6                 |
| 10 mg QD                   | 3 | Data not<br>available           | 0.5 - 3                         | Data not<br>available            | ~6                 |
| 30 mg QD                   | 3 | Data not<br>available           | 0.5 - 3                         | Data not<br>available            | ~6                 |
| 40 mg QD                   | 4 | Data not<br>available           | 0.5 - 3                         | Data not<br>available            | ~6                 |
| Twice Daily<br>(BID)       |   |                                 |                                 |                                  |                    |
| 10 mg BID                  | 5 | Data not<br>available           | 0.5 - 3                         | Data not<br>available            | ~6                 |
| 15 mg BID                  | 6 | Data not<br>available           | 0.5 - 3                         | Data not<br>available            | ~6                 |
| 20 mg BID                  | 7 | Data not<br>available           | 0.5 - 3                         | Data not<br>available            | ~6                 |

<sup>\*</sup>Note: Specific Cmax and AUC values per dose cohort from the primary publication were not available in the search results. Tmax and t1/2 values are generalized from a preliminary report of the study.[3][7]

# **Experimental Protocols**

#### Foundational & Exploratory





The characterization of AZD5153's pharmacokinetics involved validated and robust bioanalytical methods.

This protocol was used for characterizing single-dose and multiple-dose pharmacokinetics of AZD5153.[1]

- Sample Collection: Blood samples were collected in K2EDTA tubes.[1] Plasma was separated for analysis.
- Sample Preparation:
  - A stable, isotope-labeled internal standard (AZD5153-d4) was added to calibration standards, quality control samples, and study samples.[9]
  - All samples were then subjected to supported liquid extraction.[9]
- Analytical Technique:
  - The extracts were assayed by reversed-phase high-performance liquid chromatography
    (HPLC) coupled with Turbo Ion Spray tandem mass spectrometry (MS-MS).[1][9]
- · Mass Spectrometry Detection:
  - The mass transitions monitored were m/z 480.2 → 395.2 for AZD5153 and m/z 484.2 → 399.2 for the internal standard, AZD5153-d4.[1][9]
- Quantification:
  - Concentrations were calculated with reference to a calibration series prepared by adding known amounts of AZD5153 to control plasma.[1] The validated calibration range was 0.0144 to 14.4 nmol/L.[1][9] The method was fully validated in accordance with FDA guidelines.[1]

To assess target engagement in patients, the expression of target genes was measured in peripheral blood.[3]

Objective: To evaluate dose-dependent modulation of peripheral biomarkers.[1]



- Biomarkers: Key biomarkers included HEXIM1, HIST2H2BF, CD274, and CCR2.[3][7]
- Findings: Strong evidence of peripheral target engagement was observed, including a dosedependent upregulation of HEXIM1.[1][6]

## **Visualizations: Workflows and Signaling Pathways**

The following diagram illustrates the key steps in the bioanalytical workflow for quantifying AZD5153 in patient plasma samples.





Click to download full resolution via product page

Caption: Bioanalytical workflow for AZD5153 pharmacokinetic analysis.



AZD5153 functions by inhibiting BRD4, a key epigenetic reader protein that regulates the transcription of critical oncogenes.





Click to download full resolution via product page

Caption: AZD5153 inhibits BRD4, blocking oncogene transcription.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. AZD5153: a novel bivalent BET bromodomain inhibitor highly active against hematologic malignancies ePrints Newcastle University [eprints.ncl.ac.uk]
- 5. AZD5153 in Participants With Relapsed or Refractory Solid Tumors, including Lymphomas [astrazenecaclinicaltrials.com]
- 6. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacokinetics of Oral AZD5153]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605767#understanding-the-pharmacokinetics-of-oral-azd5153]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com